(1Z)-N'-{[(2,4-dichlorophenyl)carbonyl]oxy}-2-methylpropanimidamide
Description
(1Z)-N’-{[(2,4-dichlorophenyl)carbonyl]oxy}-2-methylpropanimidamide is a chemical compound characterized by the presence of a 2,4-dichlorophenyl group and a carbonyl group attached to an oxy-2-methylpropanimidamide structure
Properties
IUPAC Name |
[(Z)-(1-amino-2-methylpropylidene)amino] 2,4-dichlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-6(2)10(14)15-17-11(16)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEFJPLZLVRHEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=NOC(=O)C1=C(C=C(C=C1)Cl)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C(=N/OC(=O)C1=C(C=C(C=C1)Cl)Cl)/N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N’-{[(2,4-dichlorophenyl)carbonyl]oxy}-2-methylpropanimidamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-methylpropanimidamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of (1Z)-N’-{[(2,4-dichlorophenyl)carbonyl]oxy}-2-methylpropanimidamide may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(1Z)-N’-{[(2,4-dichlorophenyl)carbonyl]oxy}-2-methylpropanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2,4-dichlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1Z)-N’-{[(2,4-dichlorophenyl)carbonyl]oxy}-2-methylpropanimidamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It is used in assays to investigate the inhibition of specific enzymes involved in metabolic pathways.
Medicine
In medicine, (1Z)-N’-{[(2,4-dichlorophenyl)carbonyl]oxy}-2-methylpropanimidamide is explored for its potential therapeutic effects. It is investigated for its ability to modulate biological targets and pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It is employed in the production of polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of (1Z)-N’-{[(2,4-dichlorophenyl)carbonyl]oxy}-2-methylpropanimidamide involves its interaction with molecular targets such as enzymes or receptors. The compound binds to the active site of the enzyme or receptor, inhibiting its activity and modulating the associated biological pathway. This interaction can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
(2,4-Dichlorophenyl)carbonyl chloride: A precursor used in the synthesis of (1Z)-N’-{[(2,4-dichlorophenyl)carbonyl]oxy}-2-methylpropanimidamide.
2,4-Dichlorobenzoyl peroxide: A compound with similar structural features but different reactivity and applications.
2,4-Dichlorophenyl 2,4-dichlorobenzoate: Another compound with a 2,4-dichlorophenyl group, used in different chemical contexts.
Uniqueness
(1Z)-N’-{[(2,4-dichlorophenyl)carbonyl]oxy}-2-methylpropanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
